molecular formula C11H15N4O4+ B12357520 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12357520
M. Wt: 267.26 g/mol
InChI Key: QFHFEUWSXMIRJL-UHFFFAOYSA-N
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Description

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known as doxofylline, is a xanthine derivative. It is primarily used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a dioxolane group at position 7 of the theophylline molecule, which distinguishes it from other xanthine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves the reaction of theophylline with formaldehyde and ethylene glycol. The reaction typically occurs under acidic conditions, leading to the formation of the dioxolane ring .

Industrial Production Methods

Industrial production of doxofylline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyethyltheophylline and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with adenosine receptors. Unlike theophylline, it has a lower affinity for adenosine A1 and A2 receptors, which contributes to its better safety profile. The compound also inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its dioxolane group, which imparts distinct pharmacological properties. It has a better safety profile compared to theophylline and aminophylline, making it a preferred choice for treating respiratory conditions .

Properties

Molecular Formula

C11H15N4O4+

Molecular Weight

267.26 g/mol

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1

InChI Key

QFHFEUWSXMIRJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3

Origin of Product

United States

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